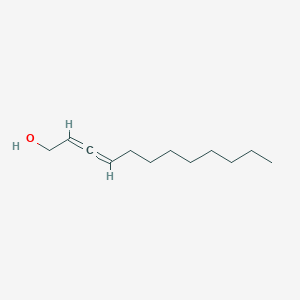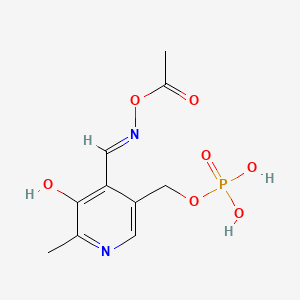![molecular formula C15H28O B14430633 {[(2-Ethylhexyl)oxy]methylidene}cyclohexane CAS No. 80336-23-8](/img/structure/B14430633.png)
{[(2-Ethylhexyl)oxy]methylidene}cyclohexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{[(2-Ethylhexyl)oxy]methylidene}cyclohexane is an organic compound with the molecular formula C15H28O It consists of a cyclohexane ring substituted with a methylene group bonded to an ethylhexyl ether
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[(2-Ethylhexyl)oxy]methylidene}cyclohexane typically involves the reaction of cyclohexanone with 2-ethylhexanol in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate hemiacetal, which then undergoes dehydration to yield the desired product. The reaction conditions often include refluxing the reactants in an organic solvent such as toluene or benzene, with the removal of water to drive the reaction to completion.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes. This involves the use of fixed-bed reactors where the reactants are passed over a solid acid catalyst at elevated temperatures. The continuous removal of water and by-products ensures high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
{[(2-Ethylhexyl)oxy]methylidene}cyclohexane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The ether group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a metal catalyst (e.g., palladium on carbon) are used.
Substitution: Nucleophiles like sodium alkoxides (RO-Na+) or halides (X-) can be used for substitution reactions.
Major Products Formed
Oxidation: Cyclohexanone derivatives or carboxylic acids.
Reduction: Cyclohexanol derivatives or alkanes.
Substitution: Various substituted cyclohexane derivatives depending on the nucleophile used.
Scientific Research Applications
{[(2-Ethylhexyl)oxy]methylidene}cyclohexane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antifungal properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized as an intermediate in the production of specialty chemicals, polymers, and surfactants.
Mechanism of Action
The mechanism of action of {[(2-Ethylhexyl)oxy]methylidene}cyclohexane involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-Phenylethanol (2PE)
- p-Hydroxyphenylethanol (HPE)
- 4-Hydroxybenzaldehyde (HBA)
Uniqueness
{[(2-Ethylhexyl)oxy]methylidene}cyclohexane is unique due to its specific structural features, such as the presence of an ethylhexyl ether group attached to a cyclohexane ring. This structural uniqueness imparts distinct chemical and physical properties, making it suitable for specific applications that similar compounds may not be able to fulfill.
Properties
CAS No. |
80336-23-8 |
|---|---|
Molecular Formula |
C15H28O |
Molecular Weight |
224.38 g/mol |
IUPAC Name |
2-ethylhexoxymethylidenecyclohexane |
InChI |
InChI=1S/C15H28O/c1-3-5-9-14(4-2)12-16-13-15-10-7-6-8-11-15/h13-14H,3-12H2,1-2H3 |
InChI Key |
QMOYDGUROXXEPX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)COC=C1CCCCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


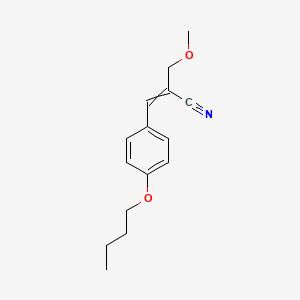
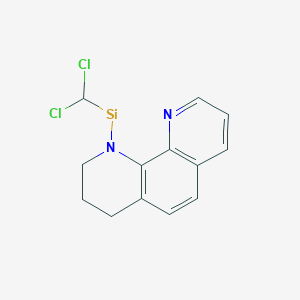
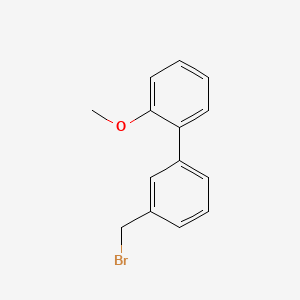
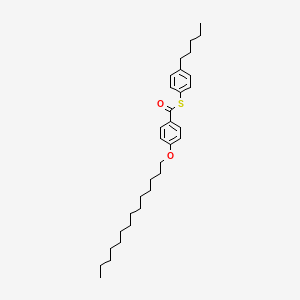



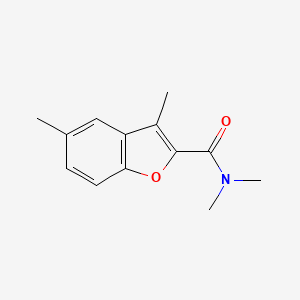


![N-[(1H-Indol-2-yl)methyl]-N'-methylthiourea](/img/structure/B14430620.png)

